molecular formula C8H6BrCl2N3O2 B14898300 Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide

Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide

Cat. No.: B14898300
M. Wt: 326.96 g/mol
InChI Key: PVHKFCAXDYABML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide involves several steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 2-(acylethynyl)pyrroles through the cross-coupling of pyrrole rings with acyl (bromo)acetylenes.

    Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular Cyclization: The final step involves the intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired imidazo[1,2-a]pyrazine compound.

Chemical Reactions Analysis

Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C8H6BrCl2N3O2

Molecular Weight

326.96 g/mol

IUPAC Name

methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide

InChI

InChI=1S/C8H5Cl2N3O2.BrH/c1-15-8(14)4-2-13-3-5(9)12-6(10)7(13)11-4;/h2-3H,1H3;1H

InChI Key

PVHKFCAXDYABML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(N=C(C2=N1)Cl)Cl.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.